

Crystal Structure Analysis of Cyclohexanone p-Nitrophenyl Hydrazone: A Technical Guide

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Compound of Interest

Compound Name: *Cyclohexanone p-nitrophenyl
hydrazone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of nitrophenyl hydrazone derivatives of cyclohexanone, with a focus on the structural characteristics and experimental procedures involved in their characterization. While crystallographic data for the specific para-nitrophenyl hydrazone isomer is not readily available in the surveyed literature, this paper presents a comprehensive overview based on the closely related structural analogue, cyclohexanone 2-nitrophenylhydrazone. The methodologies and structural features discussed are broadly applicable to this class of compounds, offering valuable insights for researchers in medicinal chemistry and material science.

Introduction

Cyclohexanone nitrophenyl hydrazones are Schiff base compounds formed from the condensation reaction of cyclohexanone and a nitrophenylhydrazine. These molecules are of significant interest due to the versatile chemical properties endowed by the hydrazone linkage ($-NH-N=C-$), which plays a crucial role in the development of various bioactive compounds. The planarity of the phenylhydrazone group, combined with the conformational flexibility of the cyclohexanone ring, leads to specific three-dimensional arrangements in the solid state that are stabilized by a network of intermolecular and intramolecular interactions. Understanding the precise crystal structure is paramount for elucidating structure-property relationships, which can inform the design of novel therapeutic agents and functional materials.

Experimental Protocols

The synthesis and crystallization of cyclohexanone nitrophenyl hydrazones are typically achieved through a straightforward condensation reaction followed by recrystallization. The following protocols are generalized from established procedures for similar compounds.^{[1][2]}

Synthesis of Cyclohexanone Nitrophenyl Hydrazone

A general procedure for the synthesis involves the acid-catalyzed condensation of cyclohexanone with the corresponding nitrophenylhydrazine.^{[1][2]}

Materials:

- Cyclohexanone
- 2-Nitrophenylhydrazine (or 4-nitrophenylhydrazine for the para isomer)
- Methanol
- Concentrated Sulfuric Acid

Procedure:

- Suspend 0.25 g of the nitrophenylhydrazine in 5 mL of methanol.
- Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.
- If necessary, warm the solution to ensure complete dissolution and filter it.
- Prepare a solution of 0.2 g of cyclohexanone in 1 mL of methanol.
- Add the cyclohexanone solution to the warm nitrophenylhydrazine solution.
- The resulting hydrazone derivative will precipitate out of the solution.
- Collect the precipitate by filtration.
- Recrystallize the crude product from methanol or ethanol to obtain purified crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation and Software:

- A Bruker SMART CCD area-detector diffractometer or equivalent.
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Software for data collection and processing (e.g., SMART, SAINT).[3]
- Structure solution and refinement software (e.g., SHELXTL).[3]

Procedure:

- A suitable single crystal of the compound is selected and mounted on the diffractometer.
- The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.[3]
- X-ray diffraction data are collected over a range of angles.
- The collected data are processed, including corrections for absorption effects (e.g., using SADABS).[3]
- The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of Cyclohexanone 2-Nitrophenylhydrazone

The following tables summarize the crystallographic data for cyclohexanone 2-nitrophenylhydrazone, a close structural analogue of the para isomer.[3]

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₂ H ₁₅ N ₃ O ₂
Formula Weight	233.27
Temperature	293 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.519(5) Å
b	19.609(7) Å
c	7.822(4) Å
α	90°
β	112.110(7)°
γ	90°
Volume	1210.6(10) Å ³
Z	4
Data Collection	
Diffractometer	Bruker SMART CCD
Absorption Correction	Multi-scan (SADABS)
Measured Reflections	4958
Independent Reflections	2472
Refinement	
Refinement Method	Full-matrix least-squares on F ²
R[F ² > 2σ(F ²)]	0.035

wR(F ²)	0.066
Goodness-of-fit (S)	0.64

Data sourced from reference[3].

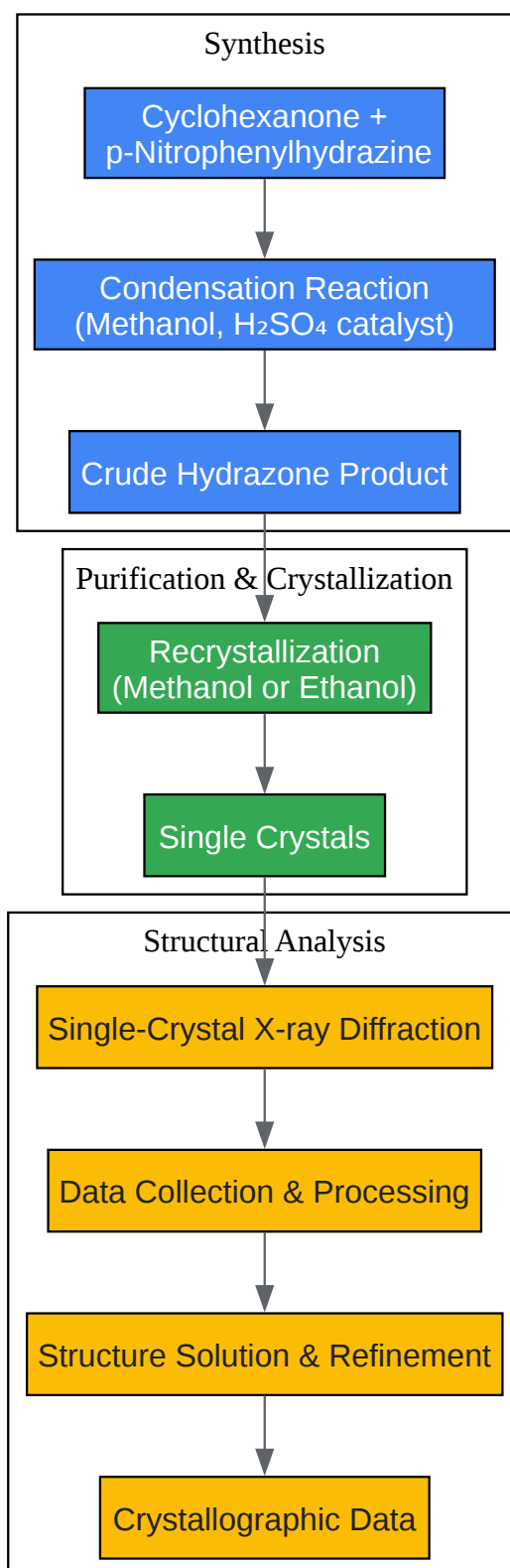
Structural Insights and Molecular Interactions

The crystal structure of cyclohexanone 2-nitrophenylhydrazone reveals several key features. The phenylhydrazone group is essentially planar, while the nitro group is slightly twisted out of this plane.[3] The cyclohexanone ring adopts a stable chair conformation.[3]

A significant stabilizing feature of the molecular structure is the presence of an intramolecular N—H...O hydrogen bond.[3] In the broader class of dinitrophenylhydrazones, intermolecular interactions such as π – π stacking between aromatic rings are also observed, contributing to the overall stability of the crystal lattice.[4]

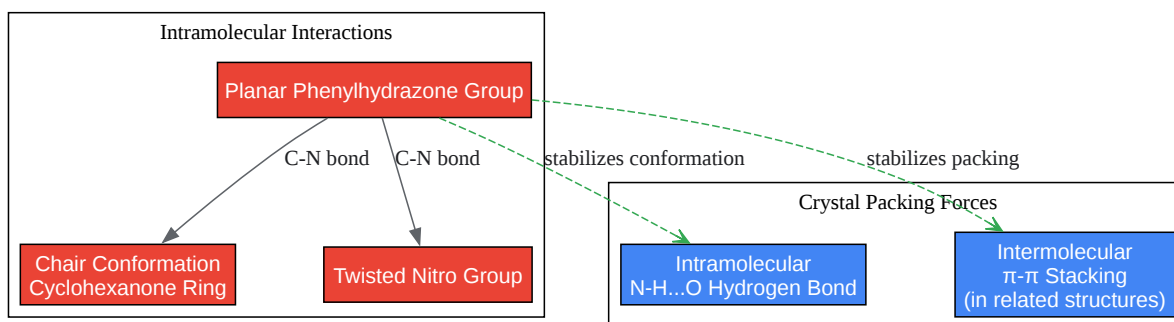
Visualizations

To aid in the understanding of the experimental and structural aspects, the following diagrams are provided.



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Experimental workflow for crystal structure analysis.



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Key molecular and intermolecular interactions.

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